molecular formula C20H30O3 B1205370 Ineketone CAS No. 62574-18-9

Ineketone

Cat. No.: B1205370
CAS No.: 62574-18-9
M. Wt: 318.4 g/mol
InChI Key: BWRPYSJNBVBIRP-FLFBIERCSA-N
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Description

Ineketone belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in cereals and cereal products and rice. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a tricyclic diterpenoid.

Properties

CAS No.

62574-18-9

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4aS,4bS,5S,7S,10aR)-7-ethenyl-5,10a-dihydroxy-1,1,4b,7-tetramethyl-3,4,4a,5,6,10-hexahydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H30O3/c1-6-18(4)10-13-14(21)11-20(23)15(8-7-9-17(20,2)3)19(13,5)16(22)12-18/h6,10,15-16,22-23H,1,7-9,11-12H2,2-5H3/t15-,16-,18-,19+,20+/m0/s1

InChI Key

BWRPYSJNBVBIRP-FLFBIERCSA-N

Isomeric SMILES

C[C@]1(C[C@@H]([C@]2([C@@H]3CCCC([C@]3(CC(=O)C2=C1)O)(C)C)C)O)C=C

SMILES

CC1(CCCC2C1(CC(=O)C3=CC(CC(C23C)O)(C)C=C)O)C

Canonical SMILES

CC1(CCCC2C1(CC(=O)C3=CC(CC(C23C)O)(C)C=C)O)C

melting_point

206-209°C

62574-18-9

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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